molecular formula C12H16NO6P B12611455 N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid CAS No. 918793-97-2

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid

Cat. No.: B12611455
CAS No.: 918793-97-2
M. Wt: 301.23 g/mol
InChI Key: HBBXBQCTRURPHE-SMNKDYLDSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group attached to an ethoxy and phenyl group, along with an L-aspartic acid moiety. The presence of both phosphorus and amino acid components makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid typically involves the reaction of ethoxy(phenyl)phosphoryl chloride with L-aspartic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various alkoxy or aryloxy derivatives depending on the substituent introduced.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl diphenylphosphinate: Similar in structure but lacks the amino acid moiety.

    Phosphoserine: Contains a phosphoryl group attached to serine, another amino acid.

    Phosphotyrosine: Features a phosphoryl group attached to tyrosine, an aromatic amino acid.

Uniqueness

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is unique due to the combination of its phosphoryl group with an L-aspartic acid moiety, providing both reactivity and biological relevance. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

918793-97-2

Molecular Formula

C12H16NO6P

Molecular Weight

301.23 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]butanedioic acid

InChI

InChI=1S/C12H16NO6P/c1-2-19-20(18,9-6-4-3-5-7-9)13-10(12(16)17)8-11(14)15/h3-7,10H,2,8H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t10-,20?/m0/s1

InChI Key

HBBXBQCTRURPHE-SMNKDYLDSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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